Tiaprofenic acid

Vue d'ensemble

Description

L'acide tiaprénique est un anti-inflammatoire non stéroïdien (AINS) utilisé principalement pour gérer la douleur et l'inflammation associées à des affections telles que la polyarthrite rhumatoïde et l'arthrose . Il appartient au groupe des AINS d'acide arylpropionique et est connu pour son efficacité à réduire la douleur et l'inflammation en inhibant la production de prostaglandines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide tiaprénique commence généralement avec le thiophène comme matière première. Le processus implique plusieurs étapes :

Acylation du thiophène : Le thiophène est acylé à l'aide d'anhydride propionique pour former le 2-propionylthiophène.

Bromation : Le 2-propionylthiophène est ensuite bromé pour introduire un groupe bromo sur le cycle thiophène.

Reflux avec de l'éthylène glycol : Le composé bromé est reflué avec de l'éthylène glycol pour former un produit bromo-cétal.

Transposition : Le produit bromo-cétal subit une transposition en présence d'oxyde cuivreux comme catalyseur.

Réaction de Friedel-Crafts : Le produit transposé est soumis à une réaction de Friedel-Crafts avec du chlorure de benzoyle.

Hydrolyse et acidification : L'étape finale implique l'hydrolyse et l'acidification pour obtenir l'acide tiaprénique.

Méthodes de production industrielle : Une nouvelle méthode de synthèse industrielle implique cinq étapes, en partant du thiophène. L'acylation avec le chlorure de benzoyle est catalysée par l'oxyde de zinc dans des conditions sans solvant à température ambiante, ce qui donne un rendement total plus élevé (78,4 %) par rapport aux autres méthodes .

Types de réactions :

Oxydation : L'acide tiaprénique peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la molécule.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur le cycle thiophène.

Réactifs et conditions courantes :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

L'acide tiaprénique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur la synthèse des AINS et les mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies d'inflammation.

Médecine : Utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de diverses affections inflammatoires.

5. Mécanisme d'action

L'acide tiaprénique exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est responsable de la conversion de l'acide arachidonique en prostaglandines . En bloquant cette enzyme, l'acide tiaprénique réduit la production de prostaglandines, qui sont des médiateurs de la douleur, de l'inflammation et de la fièvre . L'inhibition des deux isoenzymes COX-1 et COX-2 contribue à ses propriétés anti-inflammatoires et analgésiques .

Composés similaires :

Ibuprofène : Un autre AINS d'acide arylpropionique présentant des propriétés anti-inflammatoires et analgésiques similaires.

Naproxène : Un AINS largement utilisé qui inhibe également les enzymes COX.

Kétoprofène : Structure et fonction similaires, utilisé pour traiter la douleur et l'inflammation.

Unicité de l'acide tiaprénique : L'acide tiaprénique est unique dans sa structure chimique, qui comprend un cycle thiophène. Cette caractéristique structurale contribue à ses propriétés pharmacologiques spécifiques et le distingue d'autres AINS comme l'ibuprofène et le naproxène .

Applications De Recherche Scientifique

Pharmacological Properties

Tiaprofenic acid primarily functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism makes it effective in treating various inflammatory conditions, particularly those associated with rheumatic diseases.

Clinical Applications

- Rheumatoid Arthritis and Osteoarthritis

- Musculoskeletal Disorders

- Otolaryngological Conditions

- Primary Dysmenorrhea

Efficacy Comparison with Other NSAIDs

The following table summarizes the comparative efficacy of this compound with other NSAIDs in various conditions:

| Condition | This compound | Aspirin | Diclofenac | Naproxen |

|---|---|---|---|---|

| Rheumatoid Arthritis | Comparable | Comparable | Comparable | Comparable |

| Osteoarthritis | Comparable | Comparable | Comparable | Comparable |

| Acute Pain (Post-Surgery) | More Effective | Effective | Effective | Effective |

| Primary Dysmenorrhea | Superior | Not Tested | Not Tested | Comparable |

Safety Profile

While generally well tolerated, this compound has been associated with certain adverse effects, notably gastrointestinal issues and rare cases of non-bacterial cystitis . A review indicated that about 20% of patients reported mild side effects, with serious reactions being infrequent .

Case Studies

Case Study 1: Efficacy in Rheumatic Diseases

A controlled study evaluated the effectiveness of this compound in patients with rheumatoid arthritis. Patients receiving 600 mg daily reported significant reductions in pain intensity and morning stiffness compared to those on placebo. The tolerability was similar to that of other NSAIDs, with fewer withdrawals due to adverse events.

Case Study 2: Otolaryngological Application

In a trial involving patients with ENT inflammatory conditions, this compound was administered for seven days at a dose of 600 mg daily. Results indicated a clear reduction in symptoms across all patient groups treated, demonstrating its versatility beyond typical rheumatic applications.

Mécanisme D'action

Tiaprofenic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . By blocking this enzyme, this compound reduces the production of prostaglandins, which are mediators of pain, inflammation, and fever . The inhibition of both COX-1 and COX-2 isoenzymes contributes to its anti-inflammatory and analgesic properties .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another arylpropionic acid NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: A widely used NSAID that also inhibits COX enzymes.

Ketoprofen: Similar in structure and function, used to treat pain and inflammation.

Uniqueness of Tiaprofenic Acid: this compound is unique in its chemical structure, which includes a thiophene ring. This structural feature contributes to its specific pharmacological properties and distinguishes it from other NSAIDs like ibuprofen and naproxen .

Activité Biologique

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class, primarily used for treating pain and inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic effects, and associated adverse effects.

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the production of these compounds, this compound effectively reduces inflammation and alleviates pain associated with various musculoskeletal disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 90% .

- Distribution : It binds extensively to plasma proteins, predominantly albumin.

- Metabolism : The drug undergoes extensive biotransformation in the liver to form glucuronide conjugates, with about 60% excreted in urine .

- Half-life : The terminal half-life ranges from 3 to 6 hours, necessitating multiple doses for sustained therapeutic effects .

Therapeutic Efficacy

Clinical studies have demonstrated that this compound is effective in managing pain and inflammation in various conditions:

- Rheumatoid Arthritis and Osteoarthritis : In controlled trials, this compound at a dose of 600 mg daily showed comparable efficacy to other NSAIDs like aspirin and indomethacin in reducing pain intensity and improving joint function .

- Acute Pain Management : It has been found more effective than placebo in treating acute postoperative pain and is comparable to traditional NSAIDs .

Comparative Efficacy Table

| Condition | This compound | Comparator (e.g., Aspirin) | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | Effective | Effective | Similar pain reduction |

| Osteoarthritis | Effective | Effective | Similar functional improvement |

| Acute Postoperative Pain | More effective | Effective | Significant pain relief |

Adverse Effects

While this compound is generally well tolerated, it is associated with specific adverse effects:

- Cystitis : A notable adverse effect linked to this compound is non-bacterial cystitis. Case reports indicate that withdrawal of the drug typically leads to resolution of symptoms . Symptoms include frequency of urination, urgency, dysuria, and suprapubic pain.

Case Studies on Cystitis

- Case Report from New Zealand (2001) :

- Multi-Center Study Analysis :

Propriétés

IUPAC Name |

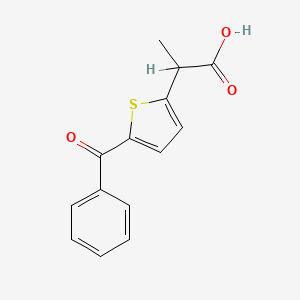

2-(5-benzoylthiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHPRPJDBZHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023665 | |

| Record name | Tiaprofenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-02 g/L | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tiaprofenic acid belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by blocking the production of a chemical (prostaglandin) which the body produces in response to injury or certain diseases. This prostaglandin would otherwise go on to cause swelling, pain and inflammation. | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33005-95-7 | |

| Record name | Tiaprofenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33005-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiaprofenic acid [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033005957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiaprofenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiaprofenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPROFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1T6R34C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.